1-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride 1-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride
Brand Name: Vulcanchem
CAS No.: 637739-97-0
VCID: VC4768712
InChI: InChI=1S/C6H11N.ClH/c1-6-2-5(3-6)4-7-6;/h5,7H,2-4H2,1H3;1H
SMILES: CC12CC(C1)CN2.Cl
Molecular Formula: C6H12ClN
Molecular Weight: 133.62

1-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride

CAS No.: 637739-97-0

Cat. No.: VC4768712

Molecular Formula: C6H12ClN

Molecular Weight: 133.62

* For research use only. Not for human or veterinary use.

1-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride - 637739-97-0

Specification

CAS No. 637739-97-0
Molecular Formula C6H12ClN
Molecular Weight 133.62
IUPAC Name 1-methyl-2-azabicyclo[2.1.1]hexane;hydrochloride
Standard InChI InChI=1S/C6H11N.ClH/c1-6-2-5(3-6)4-7-6;/h5,7H,2-4H2,1H3;1H
Standard InChI Key QFVYZBYHXGOEHA-UHFFFAOYSA-N
SMILES CC12CC(C1)CN2.Cl

Introduction

Structural and Chemical Characteristics

The core structure of 1-methyl-2-azabicyclo[2.1.1]hexane hydrochloride consists of a bicyclic framework featuring a six-membered ring system with two fused cyclopropane-like rings and a tertiary amine group. The methyl substitution at the 1-position and the hydrochloride salt form enhance its stability and solubility in polar solvents . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₆H₁₂ClN
Molecular Weight133.62 g/mol
AppearanceWhite to off-white powder
Storage ConditionsRoom temperature, dry ambient
SolubilitySoluble in water, methanol

The bicyclo[2.1.1]hexane scaffold imposes significant ring strain, which influences its reactivity and conformational rigidity. X-ray crystallography and NMR studies of related analogs, such as methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS 1392803-66-5), reveal a distorted chair-like conformation with bond angles deviating from ideal tetrahedral geometry . These structural distortions are critical for its utility in designing conformationally restricted bioactive molecules .

Synthetic Methodologies

Photochemical Cycloaddition Routes

A seminal synthesis route, reported in the Journal of Organic Chemistry, involves a photochemical [2+2] cycloaddition of cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (7) to generate the bicyclic core . Key steps include:

  • Diastereoselective phenylselenyl bromide addition to cyclobutene dicarbamate (16), yielding intermediate 17a .

  • Sodium hydride-mediated ring closure to form the 2-azabicyclo[2.1.1]hexane derivative (18) in 64% yield over two steps .

  • Deprotection and salt formation via hydrogenolysis and HCl treatment to afford the final hydrochloride product .

Multigram-Scale Optimization

Reactivity and Functionalization

The tertiary amine and strained bicyclic system enable diverse derivatization:

  • N-Alkylation: Treatment with methyl iodide or benzyl bromide under basic conditions introduces alkyl groups at the nitrogen, modulating lipophilicity .

  • Esterification/Hydrolysis: Methanol/Thionyl chloride converts carboxylic acid derivatives (e.g., compound 6) to methyl esters (17, 96% yield), which are hydrolyzable to zwitterionic amino acids .

  • Oxidation: Jones oxidation of hydroxy derivatives yields carboxylic acids (e.g., 4c), useful for peptide coupling .

Applications in Drug Discovery

While direct therapeutic applications remain exploratory, its structural analogs serve as:

  • Peptidomimetics: The constrained geometry mimics proline residues, enhancing metabolic stability in peptide-based drugs .

  • Library Synthesis: Modular functionalization supports high-throughput screening for kinase inhibitors and GPCR modulators .

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